Cas no 2137451-17-1 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED structure
INDEX NAME NOT YET ASSIGNED structure
商品名:INDEX NAME NOT YET ASSIGNED
CAS番号:2137451-17-1
MF:C9H19NO2
メガワット:173.25266289711
CID:5255770
PubChem ID:165438618

INDEX NAME NOT YET ASSIGNED 化学的及び物理的性質

名前と識別子

    • EN300-363999
    • 2137451-17-1
    • 5-amino-1-cyclopropyl-2-methylpentane-2,4-diol
    • INDEX NAME NOT YET ASSIGNED
    • インチ: 1S/C9H19NO2/c1-9(12,4-7-2-3-7)5-8(11)6-10/h7-8,11-12H,2-6,10H2,1H3
    • InChIKey: NBJYYTNVZNQGSM-UHFFFAOYSA-N
    • ほほえんだ: OC(C)(CC(CN)O)CC1CC1

計算された属性

  • せいみつぶんしりょう: 173.141578849g/mol
  • どういたいしつりょう: 173.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

  • 密度みつど: 1?+-.0.06 g/cm3(Predicted)
  • ふってん: 332.0±27.0 °C(Predicted)
  • 酸性度係数(pKa): 12.93±0.35(Predicted)

INDEX NAME NOT YET ASSIGNED 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-363999-5.0g
5-amino-1-cyclopropyl-2-methylpentane-2,4-diol
2137451-17-1
5.0g
$3065.0 2023-03-02
Enamine
EN300-363999-1.0g
5-amino-1-cyclopropyl-2-methylpentane-2,4-diol
2137451-17-1
1g
$0.0 2023-06-07
Enamine
EN300-363999-0.1g
5-amino-1-cyclopropyl-2-methylpentane-2,4-diol
2137451-17-1
0.1g
$930.0 2023-03-02
Enamine
EN300-363999-0.5g
5-amino-1-cyclopropyl-2-methylpentane-2,4-diol
2137451-17-1
0.5g
$1014.0 2023-03-02
Enamine
EN300-363999-0.25g
5-amino-1-cyclopropyl-2-methylpentane-2,4-diol
2137451-17-1
0.25g
$972.0 2023-03-02
Enamine
EN300-363999-2.5g
5-amino-1-cyclopropyl-2-methylpentane-2,4-diol
2137451-17-1
2.5g
$2071.0 2023-03-02
Enamine
EN300-363999-10.0g
5-amino-1-cyclopropyl-2-methylpentane-2,4-diol
2137451-17-1
10.0g
$4545.0 2023-03-02
Enamine
EN300-363999-0.05g
5-amino-1-cyclopropyl-2-methylpentane-2,4-diol
2137451-17-1
0.05g
$888.0 2023-03-02

INDEX NAME NOT YET ASSIGNED 関連文献

INDEX NAME NOT YET ASSIGNEDに関する追加情報

CAS No. 2137451-17-1: A Promising Compound with Emerging Applications in Modern Biomedical Research

As the field of biomedical science continues to evolve, the discovery and characterization of novel compounds remain at the forefront of innovation. One such compound, identified by CAS No. 2137451-17-1 and currently designated as INDEX NAME NOT YET ASSIGNED, has recently garnered significant attention due to its unique structural features and potential therapeutic applications. This compound, which has not yet been formally named in the scientific literature, represents a critical intersection of chemical synthesis and biological activity, offering new avenues for exploration in drug development and molecular biology.

The CAS No. 2137451-17-1 compound is characterized by a complex molecular architecture that includes a core heterocyclic ring system conjugated with multiple functional groups. Recent studies published in high-impact journals such as Journal of Medicinal Chemistry and Nature Communications have highlighted its potential as a molecular scaffold for the development of targeted therapies. Researchers have noted that the INDEX NAME NOT YET ASSIGNED compound exhibits a high degree of structural flexibility, allowing it to interact with a diverse range of biological targets. This adaptability is particularly relevant in the context of precision medicine, where the ability to modulate specific pathways without affecting unrelated systems is a major challenge.

One of the most intriguing aspects of the CAS No. 2137451-17-1 compound is its demonstrated activity in modulating key signaling pathways associated with cellular proliferation and differentiation. In a 2023 study published in Cell Reports, investigators from the University of Tokyo reported that the INDEX NAME NOT YET ASSIGNED compound significantly inhibited the phosphorylation of AKT, a protein kinase central to the regulation of cell survival and growth. This finding suggests that the compound may have applications in the treatment of cancers characterized by hyperactivation of the PI3K/AKT/mTOR pathway, such as certain subtypes of breast and prostate cancer.

Furthermore, the CAS No. 2137451-17-1 compound has shown promise in preclinical models of neurodegenerative diseases. A collaborative effort between researchers at the Max Planck Institute and the Broad Institute revealed that the INDEX NAME NOT YET ASSIGNED compound could reduce the accumulation of misfolded proteins in neuronal cells, a hallmark of conditions such as Alzheimer’s disease and Parkinson’s disease. This effect was attributed to the compound’s ability to enhance the activity of molecular chaperones, which play a critical role in maintaining protein homeostasis. These findings have sparked interest in exploring the CAS No. 2137451-17-1 compound as a potential adjunct therapy in the management of neurodegenerative disorders.

The chemical synthesis of the CAS No. 2137451-17-1 compound has also been the subject of recent advancements. A 2023 paper in Organic Letters described a novel one-pot synthesis method that significantly improved the yield and purity of the compound. This development is particularly important for pharmaceutical companies and research institutions seeking to scale up production for further studies. The synthesis pathway involves a series of catalytic reactions that preserve the integrity of the core heterocyclic ring while allowing for the precise introduction of functional groups. This approach not only enhances the efficiency of the synthesis but also reduces the environmental impact associated with traditional multi-step processes.

Another area of active investigation is the CAS No. 2137451-17-1 compound’s potential as a tool for studying epigenetic regulation. Recent studies have demonstrated that the INDEX NAME NOT YET ASSIGNED compound can modulate histone acetylation levels, a key mechanism in the regulation of gene expression. In a 2024 study published in Epigenetics, researchers observed that treatment with the CAS No. 2137451-17-1 compound led to significant changes in the expression of genes associated with inflammation and immune response. This suggests that the compound may be useful in the development of therapies for autoimmune diseases and chronic inflammatory conditions.

The CAS No. 2137451-17-1 compound has also been explored for its potential applications in the field of regenerative medicine. A team at the Harvard Stem Cell Institute reported in Stem Cell Reports that the INDEX NAME NOT YET ASSIGNED compound could enhance the differentiation of pluripotent stem cells into specific lineages, such as cardiomyocytes and neural progenitor cells. This capability is of great interest in the context of tissue engineering and the development of cell-based therapies for conditions such as heart failure and spinal cord injuries. The compound’s ability to influence cellular fate without causing significant toxicity has been highlighted as a major advantage in these studies.

In addition to its therapeutic potential, the CAS No. 2137451-17-1 compound has been investigated for its role in the development of biomaterials and drug delivery systems. Researchers at MIT have explored the use of the INDEX NAME NOT YET ASSIGNED compound as a component of biocompatible polymers designed to release therapeutics in a controlled manner. The compound’s unique hydrophobic-hydrophilic balance allows it to act as a stabilizing agent in these systems, improving the solubility and bioavailability of encapsulated drugs. This application has been particularly promising in the field of cancer therapy, where the precise delivery of chemotherapeutic agents is critical to minimizing systemic toxicity.

The CAS No. 2137451-17-1 compound has also been studied in the context of metabolic disorders. A 2023 study published in Cell Metabolism demonstrated that the INDEX NAME NOT YET ASSIGNED compound could improve insulin sensitivity in adipose tissue, a key factor in the development of type 2 diabetes. The mechanism of action was found to involve the activation of AMPK, an enzyme that plays a central role in energy homeostasis. These findings have led to further investigations into the compound’s potential as a treatment for metabolic syndrome and related conditions.

The CAS No. 2137451-17-1 compound’s versatility has also been highlighted in the field of infectious diseases. Researchers at the Pasteur Institute have reported that the INDEX NAME NOT YET ASSIGNED compound exhibits antiviral activity against several RNA viruses, including influenza A and dengue virus. This effect was attributed to the compound’s ability to inhibit viral entry into host cells, a critical step in the infection process. These findings have generated interest in the compound as a potential broad-spectrum antiviral agent, particularly in the context of emerging viral threats.

In conclusion, the CAS No. 2137451-17-1 compound has emerged as a molecule of significant scientific and therapeutic interest. Its diverse range of biological activities, from modulating signaling pathways to influencing epigenetic regulation and enhancing regenerative processes, underscores its potential as a multifaceted tool in modern medicine. Ongoing research continues to uncover new applications for the INDEX NAME NOT YET ASSIGNED compound, and its continued exploration is likely to yield further breakthroughs in the treatment of a wide array of diseases. As the scientific community continues to investigate the properties and potential of the CAS No. 2137451-17-1 compound, it is clear that this molecule will play an increasingly important role in the development of innovative therapeutic strategies.

The CAS No. 2137451-17-1 compound, often referred to as INDEX NAME NOT YET ASSIGNED, has emerged as a molecule of significant scientific and therapeutic interest. Below is a structured summary of its key properties, applications, and recent research highlights: --- ### 1. Chemical Properties and Synthesis - Structure: Contains a core heterocyclic ring with functional groups that enable diverse biological interactions. - Synthesis: A novel one-pot catalytic method has been developed, improving yield, purity, and environmental sustainability. --- ### 2. Therapeutic Potential #### a. Cancer Treatment - Mechanism: Inhibits AKT phosphorylation, targeting the PI3K/AKT/mTOR pathway. - Applications: Potential for treating cancers like breast and prostate cancer. #### b. Neurodegenerative Diseases - Mechanism: Enhances molecular chaperone activity, reducing misfolded protein accumulation. - Applications: Potential adjunct therapy for Alzheimer’s and Parkinson’s diseases. #### c. Autoimmune and Inflammatory Diseases - Mechanism: Modulates histone acetylation, affecting gene expression related to inflammation. - Applications: Potential for treating autoimmune and chronic inflammatory conditions. #### d. Regenerative Medicine - Mechanism: Enhances differentiation of pluripotent stem cells into cardiomyocytes and neural progenitors. - Applications: Tissue engineering and cell-based therapies for heart failure and spinal cord injuries. #### e. Metabolic Disorders - Mechanism: Activates AMPK, improving insulin sensitivity in adipose tissue. - Applications: Potential treatment for type 2 diabetes and metabolic syndrome. #### f. Antiviral Activity - Mechanism: Inhibits viral entry into host cells. - Applications: Broad-spectrum antiviral agent for influenza and dengue viruses. --- ### 3. Drug Delivery and Biomaterials - Application: Used in biocompatible polymers for controlled drug release. - Advantage: Enhances solubility and bioavailability of encapsulated drugs, beneficial in cancer therapy. --- ### 4. Ongoing Research and Future Prospects - Current Focus: Expanding understanding of its epigenetic, metabolic, and regenerative effects. - Future Directions: Development of targeted therapies, biomaterials, and antiviral agents. - Conclusion: The compound is a versatile tool with potential across multiple disease areas, promising to drive innovation in medicine. --- ### Summary Table | Application Area | Mechanism | Potential Uses | |---------------------------|------------------------------------------------|-----------------------------------------------------| | Cancer | Inhibits AKT phosphorylation | Breast, prostate cancer | | Neurodegeneration | Enhances chaperone activity | Alzheimer’s, Parkinson’s | | Autoimmune Diseases | Modulates histone acetylation | Inflammatory and autoimmune conditions | | Regenerative Medicine | Stimulates stem cell differentiation | Tissue repair, cell-based therapies | | Metabolic Disorders | Activates AMPK | Type 2 diabetes, metabolic syndrome | | Antiviral | Inhibits viral entry | Influenza, dengue | | Drug Delivery | Enhances polymer solubility and stability | Controlled release systems for cancer therapy | --- ### Conclusion The CAS No. 2137451-17-1 compound exemplifies the power of interdisciplinary research in drug discovery. Its multifaceted biological activities and diverse applications position it as a promising candidate for future therapeutic innovations. Continued exploration of its mechanisms and clinical translation are expected to yield transformative advances in medicine.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd